

A Comparative Meta-Analysis of Pamiparib in Clinical Trials

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Compound of Interest

Compound Name: **BGB-290**

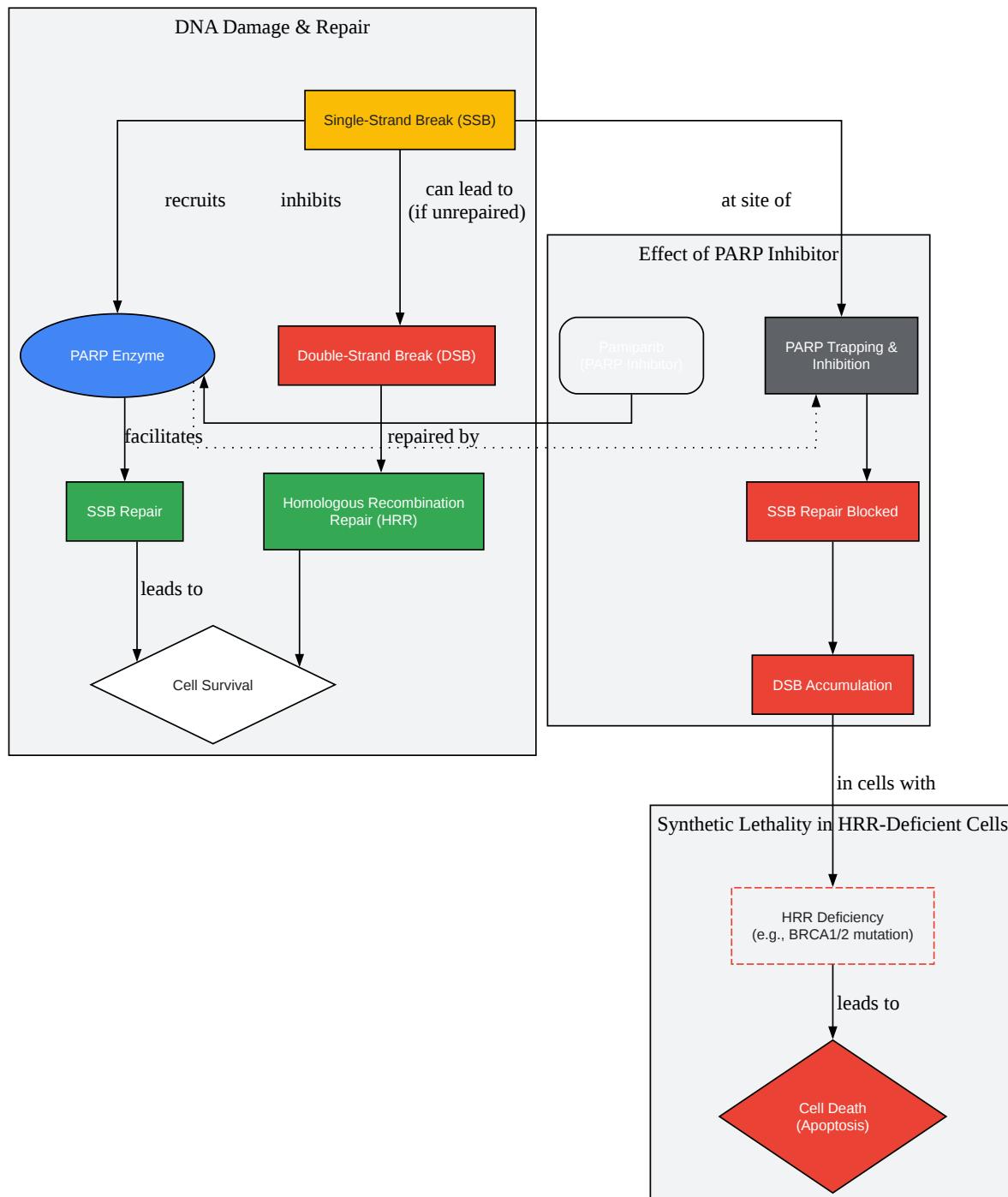
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This guide provides a detailed comparison of the PARP inhibitor Pamiparib with other approved alternatives, based on available clinical trial data. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy and safety profiles, supported by experimental data and methodologies.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit the concept of synthetic lethality. In cancer cells with deficiencies in homologous recombination repair (HRR), often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. The inability of these HRR-deficient cells to repair these double-strand breaks results in cell death.



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Figure 1: Mechanism of Action of Pamiparib.

Comparative Efficacy of Pamiparib and Other PARP Inhibitors

The following tables summarize the efficacy data from clinical trials of Pamiparib and compare it with data from meta-analyses of other PARP inhibitors in similar indications.

Ovarian Cancer

Pamiparib has been investigated in patients with advanced ovarian cancer. The following table presents data from a pivotal Phase 2 trial of Pamiparib and compares it with pooled data for other PARP inhibitors from a network meta-analysis.

Table 1: Efficacy of Pamiparib vs. Other PARP Inhibitors in Recurrent Ovarian Cancer

Treatment Arm	Patient Population	Primary Endpoint	Result	95% Confidence Interval
Pamiparib	Platinum-Sensitive Ovarian Cancer (PSOC)	Objective Response Rate (ORR)	64.6%	53.3% - 74.9%
Pamiparib	Platinum-Resistant Ovarian Cancer (PROC)	Objective Response Rate (ORR)	31.6%	12.6% - 56.6%
Olaparib vs. Placebo	Platinum-Sensitive Recurrent Ovarian Cancer	Progression-Free Survival (PFS) Hazard Ratio (HR)	0.32	0.19 - 0.52
Niraparib vs. Placebo	Platinum-Sensitive Recurrent Ovarian Cancer	Progression-Free Survival (PFS) Hazard Ratio (HR)	0.49	0.27 - 0.89
Rucaparib vs. Placebo	Platinum-Sensitive Recurrent Ovarian Cancer	Progression-Free Survival (PFS) Hazard Ratio (HR)	0.37	0.16 - 0.87

Data for Olaparib, Niraparib, and Rucaparib are from a network meta-analysis of randomized controlled trials.[\[1\]](#)[\[2\]](#)

Advanced Gastric Cancer

Pamiparib has been studied as a maintenance therapy for advanced gastric cancer. The PARALLEL-303 study evaluated its efficacy in this setting.

Table 2: Efficacy of Pamiparib in Advanced Gastric Cancer (PARALLEL-303 Study)

Treatment Arm	Number of Patients	Median Progression-Free Survival (PFS)				p-value
		Progression-Free Survival	95% Confidence Interval	Hazard Ratio (HR)		
Pamiparib	71	3.7 months	1.9 - 5.3	0.8	0.1428	
Placebo	65	2.1 months	1.9 - 3.8			

The difference in median PFS was not statistically significant.[\[3\]](#)

Comparative Safety Profile

The safety of Pamiparib is a critical aspect of its clinical evaluation. The following table provides a summary of common grade ≥ 3 treatment-emergent adverse events (TEAEs) observed in Pamiparib trials and compares them to the safety profiles of other PARP inhibitors from a network meta-analysis.

Table 3: Comparative Safety of PARP Inhibitors (Grade ≥ 3 Adverse Events)

Adverse Event	Pamiparib (in combination with Surufatinib)	Olaparib vs. Placebo (OR)	Niraparib vs. Placebo (OR)	Rucaparib vs. Placebo (OR)
Thrombocytopenia	20.7%	-	9.98	7.89
Anemia	17.2%	2.65	-	-
Neutropenia	13.8%	-	-	-
Overall Grade ≥ 3 AEs	37.9%	2.65	9.98	7.89

Odds Ratios (OR) for Olaparib, Niraparib, and Rucaparib represent the increased risk of grade ≥ 3 adverse events compared to placebo.[\[1\]](#)[\[4\]](#) A network meta-analysis suggested that olaparib

had a more favorable safety profile concerning grade 3 or greater adverse events compared to niraparib and rucaparib.^[5]

Experimental Protocols

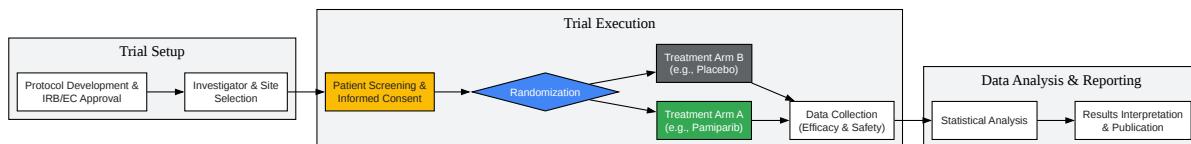
Detailed methodologies are crucial for the interpretation and replication of clinical trial results. Below is a summary of the experimental protocol for a key Pamiparib clinical trial.

PARALLEL-303 Study (NCT03427814)

- Study Design: A randomized, double-blind, placebo-controlled, global Phase 2 study.
- Patient Population: Patients with inoperable locally advanced or metastatic gastric cancer that had responded to first-line platinum-based chemotherapy.
- Intervention:
 - Arm A: Pamiparib 60 mg administered orally twice daily.
 - Arm B: Placebo administered orally twice daily.
- Primary Endpoint: Progression-Free Survival (PFS) as per RECIST version 1.1, assessed by the investigator.
- Secondary Endpoints: Overall Survival (OS) and safety.
- Stratification Factors: Randomization was stratified by geography, biomarker status, and ECOG performance status.
- Tumor Assessment: Tumor assessments were conducted at screening and every 8 weeks thereafter.

Clinical Trial Workflow

The typical workflow of a randomized controlled clinical trial, such as those involving Pamiparib, follows a structured process from patient recruitment to data analysis and reporting.



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